![molecular formula C17H18N2O2 B11778516 2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)
2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. A common method includes the use of a Brønsted acidic ionic liquid, such as diethyl ammonium hydrogen phosphate, as a catalyst under thermal solvent-free conditions . This method is advantageous due to its cost-effectiveness, reusability of the catalyst, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions may be optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-Dimethoxyphenyl)-4-(aminomethyl)imidazole: Similar in structure but with an aminomethyl group instead of dimethyl groups.
2-Phenylbenzimidazole: Lacks the dimethoxy and dimethyl groups but shares the benzimidazole core.
Uniqueness
2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both dimethoxyphenyl and dimethyl groups, which enhance its chemical stability and biological activity. These substituents contribute to its diverse range of applications and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-(2,3-dimethoxyphenyl)-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-10-8-11(2)15-13(9-10)18-17(19-15)12-6-5-7-14(20-3)16(12)21-4/h5-9H,1-4H3,(H,18,19) |
Clave InChI |
XMLZDXAIFPQSQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
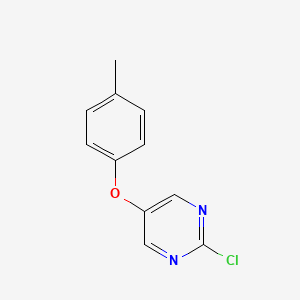
![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
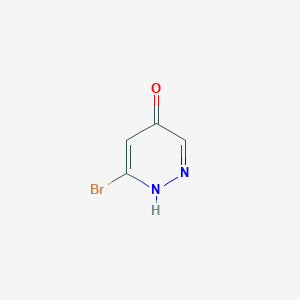
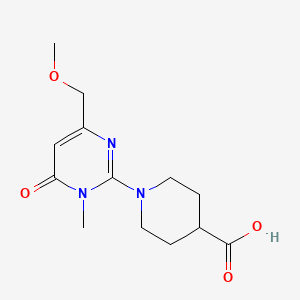
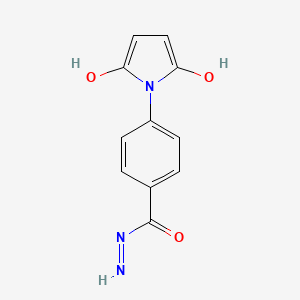
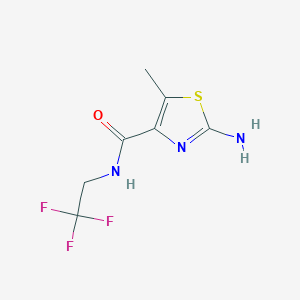

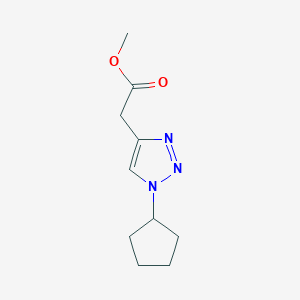

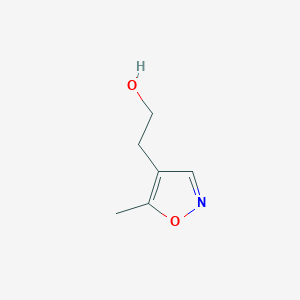
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)


